molecular formula C8H8N2O2 B3079463 1-(Pyrazin-2-yl)butane-1,3-dione CAS No. 106971-51-1

1-(Pyrazin-2-yl)butane-1,3-dione

Cat. No.: B3079463
CAS No.: 106971-51-1
M. Wt: 164.16 g/mol
InChI Key: WKAGSOBNLONXEV-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)butane-1,3-dione (CAS 106971-51-1) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. This diketone derivative features a pyrazine heterocycle, a privileged structure in medicinal chemistry and material science known for its diverse biological activities and role in the development of novel therapeutic agents . The presence of the β-diketone moiety adjacent to the pyrazine ring makes this compound a valuable synthon for chemical synthesis. Its structure allows for complexation with metals and further functionalization, serving as a key precursor in heterocyclic chemistry. Researchers utilize such structures in the synthesis of more complex molecular systems, including pyridazinone dyes and other fused heterocycles, which are of significant interest for their spectroscopic properties and potential applications in bio-imaging and material science . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product is currently out of stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAGSOBNLONXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 Pyrazin 2 Yl Butane 1,3 Dione

Established Synthetic Routes to β-Diketones Applicable to 1-(Pyrazin-2-yl)butane-1,3-dione Precursors

The construction of the 1,3-dicarbonyl motif can be achieved through several reliable and well-documented methodologies. These foundational reactions provide the strategic basis for approaching the synthesis of complex structures like this compound.

The Claisen condensation is the most classical and widely employed method for synthesizing β-dicarbonyl compounds. nih.gov The reaction involves the base-mediated condensation between two ester molecules or, more relevant to the target compound, a "crossed" or mixed Claisen condensation between an ester and a ketone. masterorganicchemistry.comlibretexts.orgucla.edu

The mechanism proceeds through several key steps:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt) or a more powerful base like sodium hydride (NaH), deprotonates the α-carbon of the ketone component. ijpras.comlibretexts.org In a ketone-ester condensation, the ketone is preferentially deprotonated as its α-protons are generally more acidic (pKa ≈ 19-21) than those of an ester (pKa ≈ 25). masterorganicchemistry.comorganicchemistrytutor.com

Nucleophilic Acyl Substitution: The resulting ketone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. organicchemistrytutor.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the alkoxide leaving group from the ester to form the β-diketone. youtube.com

Final Deprotonation: The newly formed β-diketone is significantly more acidic (pKa ≈ 9-11) than the starting ketone or alcohol byproducts. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-diketone at the central carbon. This final acid-base reaction serves as the thermodynamic driving force for the entire condensation, pulling the preceding equilibrium steps toward the product. masterorganicchemistry.comyoutube.com

A final acidic workup is required to neutralize the reaction and protonate the enolate, yielding the neutral β-diketone product. organicchemistrytutor.com The selection of a base is critical; to avoid transesterification, the alkoxide base should match the alcohol portion of the ester if an ester enolate were being formed. libretexts.orgyoutube.com

An alternative strategy to condensation reactions is the oxidation of a suitable precursor. A common approach involves the oxidation of β-hydroxyketones, which can be prepared via an aldol (B89426) reaction. Various oxidizing agents can accomplish this transformation, with differing levels of efficiency and selectivity.

Reagents such as o-iodoxybenzoic acid (IBX) have been shown to be highly effective for converting β-hydroxyketones to β-diketones with high yields, often outperforming other common methods like the Swern or Dess-Martin periodinane oxidations. Other specialized methods include copper-catalyzed oxidative cleavage of certain diketones to form new dicarbonyl compounds, although this is less common for primary synthesis. rsc.org The development of catalytic aerobic oxidation systems also represents a modern approach to such transformations. frontiersin.org

Targeted Synthesis of this compound: Specific Adaptations and Challenges

While specific literature on the synthesis of this compound is not extensively documented, a robust synthetic pathway can be proposed based on the crossed Claisen condensation. This approach is analogous to established syntheses of other aryl and heteroaryl β-diketones. ucla.edu

The most logical route involves the condensation of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate (B1225951) , with acetone (B3395972) .

Proposed Reaction Scheme:

Reactants: Methyl pyrazine-2-carboxylate (electrophile) and Acetone (nucleophile precursor).

Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would be suitable.

Procedure: The acetone would be added slowly to a suspension of the base in the solvent, followed by the addition of the pyrazine (B50134) ester. The reaction would likely be run at room temperature or with gentle heating, followed by an acidic workup (e.g., with dilute HCl) to yield the final product.

Specific Adaptations and Challenges:

Base Selection: The choice of base is critical. While NaH is a common choice, stronger bases like lithium diisopropylamide (LDA) could also be used to ensure complete and rapid enolate formation from acetone, minimizing potential side reactions.

Reactivity of the Pyrazine Ring: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic nature enhances the electrophilicity of the ester carbonyl, which is favorable for the nucleophilic attack. However, the nitrogen lone pairs could potentially coordinate to the cation of the base (e.g., Na⁺), which might influence reactivity.

Side Reactions: The primary side reaction of concern is the self-condensation of acetone via an aldol reaction. This can be mitigated by using a very strong base for rapid and complete enolate formation or by controlling the stoichiometry and addition sequence, such as adding the acetone enolate solution to the ester.

Product Stability: The resulting β-diketone exists as a tautomeric mixture of keto and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding. The pyrazine nitrogen atoms could influence this equilibrium.

The following table summarizes a proposed set of reaction conditions for this targeted synthesis.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

Parameter Proposed Reagent/Condition Purpose
Ester Methyl pyrazine-2-carboxylate Electrophilic partner providing the pyrazinoyl group.
Ketone Acetone Nucleophilic partner providing the acetyl group.
Base Sodium Hydride (NaH) To deprotonate acetone, forming the nucleophilic enolate.
Solvent Anhydrous Tetrahydrofuran (THF) Provides an inert, aprotic medium for the reaction.
Temperature 0 °C to Room Temperature To control the reaction rate and minimize side reactions.

| Workup | Dilute Hydrochloric Acid (HCl) | To neutralize the excess base and protonate the product enolate. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the proposed synthesis can reduce its environmental impact. Key considerations include:

Atom Economy: The Claisen condensation is reasonably atom-economical, with the main byproduct being sodium methoxide (B1231860) (from a methyl ester), which is converted to methanol (B129727) during workup.

Solvent Reduction: Investigating the use of greener solvents, such as 2-methyl-THF, or exploring solvent-free conditions assisted by microwave irradiation could significantly improve the environmental profile of the process. frontiersin.org Some multicomponent reactions for synthesizing dicarbonyl compounds have been successfully performed in water, suggesting a potential future direction for this type of synthesis. rsc.org

Catalytic Methods: While the Claisen condensation is traditionally stoichiometric in base, research into catalytic versions could reduce waste. Furthermore, general catalytic methods for pyrazine synthesis are continually being developed, which could provide greener routes to the necessary precursors. sioc-journal.cn

Energy Efficiency: Employing microwave-assisted heating can often reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional refluxing. frontiersin.org

Purification and Isolation Techniques for Academic Research

The purification of the final this compound product is crucial for obtaining analytically pure material. Due to the acidic nature of the central methylene (B1212753)/methine group, β-diketones lend themselves to a highly effective purification method involving metal chelation.

Standard Chromatography: Initial purification can be performed using flash column chromatography on silica (B1680970) gel with a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes.

Purification via Copper(II) Chelation: A classic and highly effective technique involves the formation of a copper(II) complex. nih.gov

The crude product is dissolved in a solvent like ethanol (B145695) or methanol.

An aqueous solution of a copper(II) salt, typically copper(II) acetate, is added.

The stable, often brightly colored (blue or green), and frequently crystalline copper(II) bis(1-(pyrazin-2-yl)butane-1,3-dionate) complex precipitates from the solution.

This solid chelate can be easily isolated by filtration, effectively separating it from non-chelating organic impurities. researchgate.net

To recover the pure β-diketone, the copper complex is suspended in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and treated with a strong acid, such as dilute HCl. The acid protonates the diketonate ligand, breaking the complex and transferring the copper ions into the aqueous phase. The purified β-diketone is then recovered from the organic layer.

This chelation-dechelation sequence is an excellent method for obtaining high-purity β-diketones, as it specifically isolates the desired enolizable product from starting materials and byproducts that cannot form such a complex.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Type
This compound Target Molecule, β-Diketone
Acetone Reagent, Ketone
Methyl pyrazine-2-carboxylate Reagent, Heteroaromatic Ester
Sodium Ethoxide Reagent, Base
Sodium Hydride Reagent, Base
o-Iodoxybenzoic acid (IBX) Reagent, Oxidant
Tetrahydrofuran (THF) Solvent
Copper(II) Acetate Reagent for Purification
Methanol Solvent, Byproduct
Ethyl Acetate Solvent
Hexanes Solvent

Coordination Chemistry of 1 Pyrazin 2 Yl Butane 1,3 Dione

Ligand Design Principles and Chelation Modes of 1-(Pyrazin-2-yl)butane-1,3-dione

The presence of two distinct coordinating moieties within a single molecular framework endows this compound with a rich and varied coordination behavior. It can function as a simple bidentate ligand, engage in more complex multidentate coordination, or act as a bridge between multiple metal centers.

The β-diketone group is a classic and well-understood chelating agent in inorganic chemistry. nih.govresearchgate.net The ligand exists in tautomeric equilibrium between its diketo and enol forms. Upon deprotonation of the acidic methylene (B1212753) proton between the two carbonyl groups, the resulting enolate anion readily coordinates to a metal ion. This coordination occurs through the two oxygen atoms, forming a stable, six-membered chelate ring. purdue.edu This O,O'-bidentate chelation is the most common coordination mode for β-diketones and is responsible for the formation of a vast number of stable metal complexes. nih.gov The electronic properties of the resulting metal-diketonate ring can be tuned by substituents on the diketone backbone, although in this specific ligand, the primary electronic influence comes from the attached pyrazine (B50134) ring.

The pyrazine ring contains two nitrogen atoms in a 1,4-arrangement, both of which possess lone pairs of electrons available for coordination to a metal center. scispace.compreprints.org Typically, pyrazine can act as a monodentate ligand, binding to a single metal ion through one of its nitrogen atoms. rsc.org Alternatively, and of great importance in the construction of coordination polymers and metal-organic frameworks, it can function as a bridging bidentate ligand, linking two separate metal centers. preprints.org The coordination of the pyrazine nitrogen is influenced by the steric and electronic properties of the metal center and any co-ligands present in the coordination sphere.

The combination of the hard O,O'-diketonate site and the borderline N-donor pyrazine site makes this compound an ambidentate ligand. This dual functionality allows for several potential coordination modes, leading to the formation of structurally diverse complexes.

Monodentate N-Coordination: The ligand could coordinate solely through one of the pyrazine nitrogen atoms, leaving the β-diketone moiety uncoordinated.

Bidentate O,O'-Chelation: The ligand can act as a simple O,O'-chelate, which is a very common mode for β-diketones, with the pyrazine nitrogen remaining unbound. researchgate.net

Tridentate N,O,O'-Chelation: The ligand could potentially wrap around a single metal center, coordinating simultaneously through the two diketonate oxygens and one of the pyrazine nitrogens. This would form a highly stable complex due to the chelate effect.

Bidentate O,O'-Chelate with N-Bridging: A common and important mode would involve the ligand chelating one metal center via the O,O'-diketonate site while using its pyrazine nitrogen to coordinate to an adjacent metal ion. This behavior leads to the formation of polynuclear complexes or coordination polymers. nih.gov

The table below summarizes the principal coordination possibilities.

Coordination ModeDonor Atoms InvolvedResulting Structure
Bidentate ChelationO, O'Mononuclear Complex (e.g., [M(L)₂])
Tridentate ChelationN, O, O'Mononuclear Complex (e.g., [M(L)Xₙ])
BridgingO,O' and NPolynuclear/Coordination Polymer
MonodentateNMononuclear Complex

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is expected to follow established procedures for related β-diketonate and N-heterocyclic ligands. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and coordination mode.

Transition metal complexes of this ligand are anticipated to exhibit interesting magnetic and electronic properties due to the interplay between the d-orbitals of the metal and the ligand's π-system.

Synthesis: A general synthetic route involves the reaction of a metal salt (e.g., chloride, sulfate, or perchlorate) with the ligand in a suitable solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. A weak base (e.g., sodium acetate (B1210297), triethylamine, or sodium hydroxide) is typically added to facilitate the deprotonation of the β-diketone moiety, promoting chelation. nih.govrsc.org The stoichiometry of the reactants is controlled to achieve the desired metal-to-ligand ratio, commonly resulting in neutral complexes like [M(L)₂] or [M(L)₃]. For Ru(II) and Ir(III), syntheses often start from precursor complexes like [Ru(bpy)₂Cl₂] or [IrCl₃·nH₂O], where the ancillary ligands are displaced by the pyrazinyl β-diketonate. nih.govelsevierpure.commdpi.com

Characterization: The resulting complexes would be characterized by a combination of methods:

Infrared (IR) Spectroscopy: To confirm coordination, shifts in the ν(C=O) and ν(C=C) stretching frequencies of the β-diketone moiety are monitored. The appearance of new bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations. scispace.com

UV-Visible Spectroscopy: To study electronic transitions, including metal-centered (d-d) transitions and ligand-to-metal or metal-to-ligand charge-transfer (LMCT/MLCT) bands. nih.govnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., certain Ru(II) and Ir(III) species), ¹H and ¹³C NMR spectroscopy is used to elucidate the structure in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand. nih.govresearchgate.net

Elemental Analysis and Mass Spectrometry: To confirm the empirical formula and molecular weight of the synthesized complexes.

The table below outlines typical synthetic approaches for selected transition metals.

Metal IonTypical PrecursorCommon Stoichiometry (M:L)Resulting Complex Type
Fe(II)FeCl₂, FeBr₂1:2[Fe(L)₂] or [Fe(L)₂(Solvent)₂] nih.govnih.gov
Co(II)CoCl₂·6H₂O1:2[Co(L)₂] or [Co(L)₂(Solvent)₂] avinuty.ac.inresearchgate.net
Ru(II)[Ru(arene)Cl₂]₂1:1 or 1:2[Ru(L)(arene)Cl] or [Ru(L)₂(co-ligand)₂] nih.gov
Ir(III)[IrCl₂(ppy)₂]₂1:1[Ir(L)(ppy)₂]⁺ elsevierpure.commdpi.com

Lanthanide ions, with their high coordination numbers (typically 8-10) and unique photophysical properties, form interesting complexes with β-diketonate ligands.

Synthesis: Lanthanide complexes are generally prepared by reacting a lanthanide salt, such as Ln(NO₃)₃·nH₂O or LnCl₃·nH₂O, with the ligand in a 1:3 molar ratio in a solvent like ethanol or methanol. rsdjournal.orgresearchgate.net A base is used to deprotonate the ligand. Due to the coordinative unsaturation of the resulting [Ln(L)₃] species, solvent molecules (e.g., H₂O) or other neutral donor co-ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) are often incorporated into the coordination sphere to yield stable, coordinatively saturated complexes like [Ln(L)₃(H₂O)₂] or [Ln(L)₃(phen)]. nih.govrsdjournal.org

Characterization: Characterization of lanthanide complexes involves similar techniques as for transition metals, with a particular emphasis on:

IR Spectroscopy: To confirm the coordination of both the β-diketonate and any co-ligands.

Thermal Analysis (TGA/DSC): To determine the thermal stability of the complexes and to confirm the presence and nature of coordinated solvent molecules. rsdjournal.org

Luminescence Spectroscopy: A key area of interest is the study of the luminescence ("antenna effect"), where the organic ligand absorbs UV light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the central lanthanide ion, which then emits at its characteristic wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). nih.gov The pyrazine-diketonate ligand is expected to be an efficient antenna for sensitizing lanthanide emission.

Main Group Metal Complexes (e.g., Boron)

The coordination of this compound with main group elements, particularly boron, is an area of significant interest, largely due to the potential photophysical properties of the resulting complexes. While specific studies on this compound itself are not extensively detailed in the literature, the chemistry of analogous pyridyl- and other aryl-β-diketones with boron is well-established and provides a strong predictive framework.

Typically, β-diketone ligands react with boron trifluoride etherate (BF₃·OEt₂) to form highly fluorescent boron difluoride (BF₂) complexes. nih.goviaea.org This reaction involves the deprotonation of the β-diketone's enol form, which then acts as a bidentate chelating agent to the boron center, forming a stable six-membered ring. The resulting BF₂-β-diketonate complexes are known for their intense fluorescence, often in the blue-green region of the spectrum, and high quantum yields. nih.gov The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the β-diketone framework. rsc.orgrsc.org For instance, studies on pyridyl-β-diketonate BF₂ complexes have shown that their fluorescence quantum yields can be significantly high. nih.gov It is anticipated that this compound would form similar stable and fluorescent BF₂ complexes, with the pyrazine moiety potentially influencing the electronic and photophysical characteristics of the molecule.

Structural Elucidation of Metal Complexes Formed with this compound

The definitive determination of the three-dimensional arrangement of atoms in metal complexes of this compound is achieved through advanced analytical techniques, with single-crystal X-ray diffraction being the most powerful method.

Single-Crystal X-ray Diffraction Analysis

For metal complexes of this compound, this method would reveal several key features:

The primary coordination mode of the β-diketonate group to the metal ion.

The involvement of the pyrazine nitrogen atom(s) in coordination, confirming whether they act as a monodentate donor to a single metal center or as a bridging ligand between two metal centers. rsc.orgorientjchem.org

The precise geometry of the coordination sphere around the metal ion.

While specific crystal structures for complexes of this compound are not available in the cited results, analysis of related structures, such as those with pyrazine-pyridine ligands, shows that the pyrazine ring can act as both a simple donor and a bridging unit, leading to polynuclear structures. rsc.org

Geometrical Parameters and Coordination Polyhedra

The geometrical parameters (bond lengths and angles) and the resulting coordination polyhedron are fundamental to understanding the properties of a metal complex. In complexes of this compound, the ligand typically binds to a metal ion through the two oxygen atoms of the β-diketonate moiety, forming a six-membered chelate ring. researchgate.net

The coordination environment is further dictated by the metal ion's preferred geometry and the participation of the pyrazine nitrogen. This can lead to various coordination polyhedra, such as octahedral or square planar geometries. researchgate.net For example, in a hypothetical octahedral complex, two molecules of this compound might occupy the equatorial plane, with two other ligands (or pyrazine nitrogens from adjacent complexes) in the axial positions. The Jahn-Teller effect can cause distortions in the coordination geometry of certain metal ions like Cu(II). researchgate.net

The table below presents typical bond lengths for related metal-β-diketonate complexes to illustrate the expected values.

Bond TypeTypical Bond Length (Å)Coordination Polyhedron Example
Metal-Oxygen (M-O)1.90 - 2.20Octahedral, Square Planar
Metal-Nitrogen (M-N)2.00 - 2.30Octahedral
Carbon-Oxygen (C-O)1.25 - 1.30-
Carbon-Carbon (in chelate ring)1.38 - 1.42-

This table is illustrative and based on data for analogous metal-β-diketonate and metal-pyrazine complexes. researchgate.netresearchgate.net

Electronic Structure and Bonding in this compound Metal Complexes

The electronic properties of these complexes are governed by the intricate interplay between the metal's d-orbitals and the molecular orbitals of the ligand.

Metal-Ligand Interactions and Orbital Contributions

The bonding in metal complexes of this compound involves several key interactions:

σ-Donation: The primary interaction is the formation of a coordinate covalent bond through the donation of electron density from the ligand's filled orbitals to the metal's empty or partially filled d-orbitals. This includes σ-donation from the oxygen atoms of the deprotonated β-diketonate and the nitrogen atom(s) of the pyrazine ring. researchgate.net

π-System Delocalization: The six-membered chelate ring formed by the β-diketonate moiety has a delocalized π-system, which influences the electronic structure of the entire complex.

π-Backbonding: A significant interaction, especially with electron-rich transition metals in low oxidation states, is π-backbonding. libretexts.org This involves the donation of electron density from the metal's filled d-orbitals (of t₂g symmetry in an octahedral field) into the low-lying empty π* antibonding orbitals of the ligand. libretexts.org The pyrazine ring, being a π-acceptor ligand, can effectively participate in this type of interaction, which strengthens the metal-ligand bond. libretexts.org

These interactions dictate the ligand field strength and the resulting splitting of the metal's d-orbitals, which in turn determines the magnetic and spectroscopic properties of the complex. fiveable.me

Charge Transfer Phenomena within Coordination Complexes

The vibrant colors often associated with transition metal complexes are typically due to electronic transitions between orbitals. In complexes of this compound, several types of charge transfer (CT) transitions are possible. These transitions are generally much more intense than the weaker d-d transitions. wikipedia.orglibretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. libretexts.org This is essentially an internal reduction of the metal center. These transitions are more likely with metals in high oxidation states and ligands that are easily oxidized.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty ligand-based π* orbital. libretexts.org This process, which results in the oxidation of the metal center, is common for complexes with π-acceptor ligands like pyrazine and metals in low oxidation states. wikipedia.orgnumberanalytics.com The low-lying π* orbitals of the pyrazine ring make it a prime candidate for accepting electron density from the metal, leading to strong MLCT bands in the UV-Vis spectrum.

The energy of these charge transfer bands provides valuable information about the electronic structure and the nature of the metal-ligand bond within the coordination complex. fiveable.menumberanalytics.com

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Pyrazin 2 Yl Butane 1,3 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1-(Pyrazin-2-yl)butane-1,3-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.orgmdpi.com

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present. The pyrazine (B50134) ring protons would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. The protons of the butane-1,3-dione moiety, including the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups, would appear in the aliphatic region. The presence of keto-enol tautomerism, common in β-dicarbonyl compounds, would be observable through the appearance of a characteristic enolic proton signal and distinct shifts for the other protons in the tautomeric form.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. mdpi.com This would include separate signals for the carbonyl carbons (C=O) of the dione (B5365651) group, the carbons of the pyrazine ring, and the aliphatic carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic.

In the study of metal complexes, NMR is crucial for determining the coordination mode of the ligand. Upon complexation, the chemical shifts of the pyrazine and dione protons and carbons would be altered, indicating the sites of metal binding.

Table 1: Expected ¹H and ¹³C NMR Data Points for this compound This table is predictive and based on general principles and data from analogous structures.

Atom Type Technique Expected Chemical Shift (ppm) Notes
Pyrazine Protons ¹H NMR δ 8.5 - 9.0 The exact shifts and coupling constants depend on the substitution pattern.
Methylene Proton (-CH₂-) ¹H NMR δ 5.5 - 6.5 (enol); δ 3.5 - 4.5 (keto) Shift is highly dependent on the tautomeric form and solvent.
Methyl Protons (-CH₃) ¹H NMR δ 2.0 - 2.5 Typically appears as a singlet.
Enol Proton (-OH) ¹H NMR δ 12.0 - 16.0 Often a broad singlet, characteristic of the enol tautomer.
Carbonyl Carbons (C=O) ¹³C NMR δ 180 - 205 Two distinct signals are expected for the two carbonyl groups.
Pyrazine Carbons ¹³C NMR δ 140 - 155 Signals would appear in the aromatic region.
Methylene Carbon (-CH₂-) ¹³C NMR δ 90 - 100 (enol); δ 50 - 60 (keto) Chemical shift is a strong indicator of the dominant tautomer.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni.lu It is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) and various fragment ions are detected. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the pyrazine ring and the dione side chain, as well as the loss of small neutral molecules like carbon monoxide (CO) or the acetyl group (CH₃CO).

When studying metal complexes, MS is used to confirm the formation of the complex and determine its stoichiometry. The mass spectrum would show a peak corresponding to the intact metal-ligand complex, often with characteristic isotopic patterns for the metal ion.

Predicted MS data for the analogous compound 1-(pyridin-2-yl)butane-1,3-dione (B1601014) shows expected adducts that are also relevant for the pyrazine derivative. uni.lu

Table 2: Predicted Mass Spectrometry Data for an Analogous Pyridine (B92270) Compound Data for 1-(pyridin-2-yl)butane-1,3-dione, which serves as a model for this compound. uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 164.07060
[M+Na]⁺ 186.05254
[M-H]⁻ 162.05604
[M+K]⁺ 202.02648

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions due to π→π* transitions within the pyrazine ring and n→π* transitions associated with the carbonyl groups.

The position and intensity of these absorption bands are sensitive to the solvent and the molecular environment. In its enol form, the extended conjugation of the β-dicarbonyl system would influence the position of the absorption maxima.

Upon formation of metal complexes, significant changes in the UV-Vis spectrum are observed. New absorption bands, known as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, often appear. nih.gov These transitions are crucial for understanding the electronic structure of the complex. Spectroscopic titrations, where the concentration of a metal or another molecule is varied, can be monitored by UV-Vis to study binding interactions, such as the interaction of pyrazine-containing ruthenium complexes with bovine serum albumin (BSA). nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.

For this compound, IR spectroscopy would clearly identify the key functional groups. The spectrum would be dominated by strong absorption bands in the region of 1650-1740 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibrations. mdpi.com The presence of the enol tautomer would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=C stretching vibration near 1600 cm⁻¹. Vibrations associated with the pyrazine ring (C-H and C=N stretching) would also be present. nist.gov

Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for studying the vibrational modes of metal-ligand bonds in complexes. nih.gov In ruthenium complexes of ligands containing pyrazine, resonance Raman spectroscopy has been used to probe the ground and excited electronic states, helping to identify which part of the molecule is involved in the electronic transitions. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies This table is predictive and based on general principles.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (keto form) Stretch 1700 - 1740
C=O (conjugated, enol form) Stretch 1650 - 1680
C=C (enol form) Stretch 1580 - 1620
Pyrazine C=N/C=C Ring Stretch 1400 - 1600
O-H (enol form) Stretch, H-bonded 2500 - 3300 (broad)

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Circular Dichroism)

For paramagnetic metal complexes of this compound, such as those with Cu(II) or Ru(III), Electron Paramagnetic Resonance (EPR) spectroscopy would be a vital tool. EPR (also known as Electron Spin Resonance, ESR) detects transitions of unpaired electrons in a magnetic field. The resulting spectrum provides information about the oxidation state and coordination environment of the metal center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. If this compound were used to synthesize a chiral metal complex, CD spectroscopy would be essential for confirming its stereochemistry and studying its interactions with chiral biological macromolecules like DNA.

Computational and Theoretical Investigations of 1 Pyrazin 2 Yl Butane 1,3 Dione and Its Coordination Compounds

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 1-(Pyrazin-2-yl)butane-1,3-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. nih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The primary tautomeric form of this compound is the enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a quasi-aromatic six-membered ring. DFT calculations can confirm the stability of this enol tautomer over the keto form.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich enolate portion of the molecule, while the LUMO is centered on the electron-deficient pyrazine (B50134) ring. This distribution governs the molecule's role in charge-transfer interactions.

Table 1: Representative Theoretical Geometrical Parameters for the Enol Tautomer of this compound (Illustrative Data) This table presents illustrative data based on typical values for similar structures, as specific experimental or calculated data for this exact compound is not available.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Length C=O~1.25 Å
C-O(H)~1.34 Å
C-C (keto-enol)~1.40 Å
N1-C2 (pyrazine)~1.34 Å
C4-C5 (pyrazine)~1.39 Å
Bond Angle O-C-C (keto-enol)~120°
C-N-C (pyrazine)~116°
Dihedral Angle Pyrazine-Dione~5-15° (slight twist)

Table 2: Illustrative Electronic Properties from DFT Calculations This table presents illustrative data based on typical values for similar structures.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment~3.5 D

Quantum Chemical Modeling of Metal-Ligand Bonding and Coordination Geometries

This compound is an excellent chelating agent due to the presence of multiple donor atoms: the two oxygen atoms of the β-diketone moiety and the nitrogen atoms of the pyrazine ring. Quantum chemical modeling can elucidate the nature of the bonding between this ligand and various metal ions. univ.kiev.ua

Modeling studies, often using DFT, can predict the coordination geometries of the resulting metal complexes. The ligand typically acts as a bidentate donor through its two oxygen atoms, forming a stable six-membered chelate ring with a metal ion. univ.kiev.ua The pyrazine nitrogen atom can also participate in coordination, potentially acting as a bridging ligand to form polynuclear structures or as an additional coordination site in mononuclear complexes, leading to tridentate coordination. univ.kiev.ua

The strength and nature of the metal-ligand bonds can be analyzed using tools like Bader's Atoms-in-Molecules (AIM) theory. univ.kiev.uaresearchgate.net This analysis quantifies the electron density at bond critical points, allowing for the characterization of the interaction as predominantly ionic or covalent. Such studies reveal how different metal ions (e.g., transition metals like Cu(II) and Zn(II) or lanthanides) form distinct coordination spheres with varying bond strengths and geometries. univ.kiev.ua

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating electronic absorption spectra (UV-Vis). beilstein-journals.orgnih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions. researchgate.net These transitions are typically associated with the conjugated system formed by the pyrazine ring and the enone moiety. The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra. beilstein-journals.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign specific resonances to individual atoms in the molecule. Theoretical NMR calculations are particularly useful for distinguishing between different isomers or tautomers. researchgate.net

Table 3: Representative Predicted Spectroscopic Data (Illustrative) This table presents illustrative data based on typical values for similar structures.

SpectroscopyParameterPredicted ValueTransition/Assignment
UV-Vis (TD-DFT) λmax 1~320 nmπ→π
λmax 2~275 nmn→π
¹H NMR (GIAO) δ (enol H)~15-16 ppmIntramolecular H-bond
δ (pyrazine H)~8.5-9.0 ppmAromatic protons
δ (CH)~6.0 ppmVinylic proton
¹³C NMR (GIAO) δ (C=O)~180-195 ppmCarbonyl carbons
δ (pyrazine C)~140-150 ppmAromatic carbons

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Analysis

While DFT calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the pyrazine ring and the dione (B5365651) fragment. sciforum.net These simulations can reveal the most populated conformations in solution and the energy barriers between them. Furthermore, MD is invaluable for studying the behavior of its metal complexes in solution, including their stability, solvent interactions, and the dynamics of ligand exchange processes. nih.gov Analysis of MD trajectories can yield important information, such as Root Mean Square Deviation (RMSD) to assess the stability of a complex. nih.gov

In Silico Design Principles for Novel this compound Derivatives

The true predictive power of computational chemistry lies in its application to in silico drug design and materials science. mdpi.com By using the structure and electronic properties of this compound as a scaffold, new derivatives can be designed and evaluated computationally before any synthetic work is undertaken. rsc.orgnih.gov

The design process often involves:

Pharmacophore Modeling: Identifying the key structural features responsible for a desired biological activity or chemical property.

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural descriptors (e.g., HOMO/LUMO energies, molecular weight, logP) with activity. mdpi.com These models can then predict the activity of newly designed, unsynthesized compounds.

Molecular Docking: Simulating the binding of designed derivatives into the active site of a target protein to predict binding affinity and mode. nih.gov

ADMET Prediction: Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the designed molecules. rsc.org

For example, substituents could be added to the pyrazine ring or the methyl group of the dione moiety to tune the molecule's electronic properties, solubility, or metal-binding affinity. In silico screening of a virtual library of such derivatives can quickly identify promising candidates for synthesis and further testing, significantly accelerating the discovery process. researchgate.net

Derivatization and Functionalization Strategies for 1 Pyrazin 2 Yl Butane 1,3 Dione

Modification of the Butane-1,3-dione Moiety

The butane-1,3-dione portion of the molecule is a classic β-diketone, which exists in a tautomeric equilibrium between the keto and enol forms. This reactivity is the basis for numerous chemical transformations, primarily involving condensation reactions to form new heterocyclic systems.

The active methylene (B1212753) group (the -CH2- between the two carbonyls) is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions. Furthermore, the two carbonyl groups are susceptible to condensation with binucleophiles.

A significant strategy involves the reaction of the dione (B5365651) with hydrazine (B178648) derivatives to yield pyrazoles, or with other reagents to form thiophenes and other heterocycles. biosynth.comnih.gov For instance, the reaction of a 1,3-dione with hydrazines is a classical method for pyrazole (B372694) synthesis. Similarly, multicomponent reactions starting from a 1,3-dione can lead to the formation of complex fused heterocyclic systems like pyran and pyridine (B92270) derivatives. nih.gov

Table 1: Representative Heterocyclization Reactions of the 1,3-Dione Moiety

Reagent Resulting Heterocycle Reaction Type
Hydrazine (or substituted hydrazines) Pyrazole Cyclocondensation
Hydroxylamine Isoxazole Cyclocondensation
Urea/Thiourea Pyrimidine/Thiopyrimidine Cyclocondensation
Lawesson's Reagent then α-haloketone Thiophene Gewald Reaction Variant

These reactions demonstrate the utility of the butane-1,3-dione moiety as a synthon for constructing a diverse library of heterocyclic compounds, each with potentially unique properties conferred by the new ring system.

Substitution on the Pyrazine (B50134) Ring for Tunable Properties

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards substitution. Direct electrophilic aromatic substitution is difficult, but the ring can be functionalized through various methods, often involving activation or specific reaction conditions. imist.ma

Modification of the pyrazine ring is key to fine-tuning the electronic properties of the entire molecule. imist.ma For example, introducing electron-donating groups (like amino or methoxy) or electron-withdrawing groups (like nitro or bromo) can alter the molecule's absorption/emission spectra, redox potential, and binding affinities. imist.ma

Common functionalization strategies for pyrazine rings include:

Halogenation: Bromination or chlorination can introduce a halogen atom, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.

Nitration: Introduction of a nitro group, which is strongly electron-withdrawing and can also be reduced to an amino group for further derivatization. imist.ma

N-Oxidation: Oxidation of one or both ring nitrogens to form N-oxides, which activates the ring for nucleophilic substitution at the adjacent carbon atoms.

Table 2: Potential Functionalization of the Pyrazine Ring

Reaction Reagent(s) Functional Group Introduced Potential Property Change
Bromination N-Bromosuccinimide (NBS) -Br Intermediate for cross-coupling
Nitration HNO₃/H₂SO₄ -NO₂ Increased electron-withdrawing character
Amidation CDI, then an amine -C(O)NR₂ Altered solubility and H-bonding

Synthesis of Polymeric and Supramolecular Architectures Incorporating 1-(Pyrazin-2-yl)butane-1,3-dione Units

The structure of this compound makes it an excellent candidate as a building block for larger, highly organized structures.

Supramolecular Architectures: The β-diketone moiety is a superb chelating ligand for a vast array of metal ions (e.g., Zn(II), Cu(II), Fe(III)). Upon deprotonation, it forms a stable six-membered ring with a metal center. Simultaneously, the nitrogen atoms of the pyrazine ring can act as bridging ligands, connecting multiple metal centers. This dual functionality allows for the self-assembly of complex supramolecular structures, such as metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are of interest for applications in gas storage, catalysis, and sensing. The specific geometry and connectivity of these architectures can be controlled by the choice of metal ion and reaction conditions.

Polymeric Architectures: While direct polymerization through the dione or pyrazine ring is less common, the molecule can be functionalized to incorporate polymerizable groups. For example, a hydroxyl or amino group could be introduced onto the pyrazine ring, which could then be converted into an acrylate (B77674) or acrylamide (B121943) monomer. Subsequent polymerization would yield a polymer with the this compound unit as a pendant group. Such polymers could exhibit interesting properties, for example, as polymeric metal sensors or as materials with tunable refractive indices. Another approach is through cycloaddition reactions, where suitably functionalized pyrazine-dione monomers could react to form energetic polymers. mdpi.com

Reactivity Studies of this compound and its Derivatives

Keto-Enol Tautomerism: A key feature is the keto-enol tautomerism of the β-diketone fragment. The equilibrium between the diketo form and the enol form is influenced by solvent polarity and pH. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This equilibrium is fundamental to its role as a metal chelator and its reactivity in condensation reactions.

Acidity: The methylene protons of the butane-1,3-dione moiety are significantly acidic (pKa typically in the range of 9-11 in water), allowing for facile formation of the corresponding enolate with a suitable base. This enolate is a key reactive intermediate.

Reactivity of Derivatives: The reactivity of derivatives will depend on the nature of the introduced functional groups. For example, a pyrazole derivative formed from the dione moiety will have its own distinct chemical reactivity, allowing for further functionalization at the pyrazole ring. researchgate.net Similarly, a halogenated pyrazine derivative can undergo a host of cross-coupling reactions to build more complex molecular architectures. rsc.org Studies on similar heterocyclic diones show that they can undergo a variety of heterocyclization reactions to produce derivatives with a range of biological activities. nih.govresearchgate.net

Non Medical Applications of 1 Pyrazin 2 Yl Butane 1,3 Dione and Its Complexes

Applications in Materials Science

The coordination of 1-(Pyrazin-2-yl)butane-1,3-dione to metal ions can yield complexes with a variety of interesting solid-state properties. The electronic characteristics of the pyrazine (B50134) ring, combined with the versatile coordination chemistry of the β-diketonate group, provide a foundation for designing materials with specific photophysical and magnetic functionalities.

Luminescent Materials and Mechanochromic Luminescence

Luminescent materials are substances that emit light not caused by heating. A fascinating subset of these materials exhibits mechanochromic luminescence, a phenomenon where the emission color changes in response to mechanical stimuli such as grinding, pressing, or shearing. This property is of great interest for applications in sensors, security inks, and data storage.

The β-diketone framework is a well-established component in luminescent molecules. For instance, difluoroboron β-diketonates (BF2bdks) are known for their reversible mechanochromic luminescence. nih.govrsc.org The mechanical force disrupts the intermolecular packing in the crystalline state, leading to a change in the emission wavelength. rsc.org This process can often be reversed by annealing or exposure to solvent vapors. nih.gov Even metal-free β-diketones can exhibit aggregation-induced emission (AIE) and mechanochromism. nih.gov Furthermore, β-diketonate ligands are crucial in designing highly luminescent lanthanide complexes, which are used as bioprobes and in optoelectronics. rsc.org

While this compound belongs to this class of compounds, specific research detailing the luminescent and mechanochromic properties of its metal complexes is not extensively documented in current scientific literature. However, its structural similarity to other photoactive β-diketones suggests a strong potential for these applications.

Table 1: Comparison of Luminescence Types

Feature General Luminescence Mechanochromic Luminescence
Stimulus Absorption of photons (photoluminescence) Mechanical force (grinding, pressure)
Mechanism Electronic transition from an excited state to a ground state Alteration of molecular packing and intermolecular interactions
Reversibility Inherent part of the emission cycle Often reversible by annealing or solvent fuming

| Example Compound Class | Lanthanide β-diketonate complexes rsc.org | Difluoroboron β-diketonates (BF2bdks) rsc.org |

Spin Crossover Materials

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state. This switch can be triggered by external stimuli like temperature, pressure, or light. SCO materials are investigated for their potential use in molecular switches, data storage devices, and sensors.

Iron(II) complexes are the most studied examples of SCO compounds. The ligand field strength is a critical factor; ligands with intermediate field strength can make the energies of the LS and HS states comparable, allowing for the transition to occur. Nitrogen-donor heterocyclic ligands, such as pyrazines, triazoles, and pyrazoles, are frequently incorporated into SCO-active complexes. nih.govmdpi.comanu.edu.auresearchgate.netresearchgate.net For example, iron(II) complexes with ligands containing pyridine (B92270), triazole, and pyrazine moieties have been shown to exhibit hysteretic spin crossover. anu.edu.au

The this compound ligand combines a nitrogen-donating pyrazine group with a β-diketonate chelating unit. This combination could create a ligand field around a metal center, such as iron(II), that is suitable for inducing spin crossover. Despite this potential, detailed studies focusing on the spin crossover behavior of complexes synthesized with this compound are not prominent in the available literature.

Single-Molecule Magnets (SMMs) and Quantum Computing Architectures

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets. Below a certain blocking temperature, they exhibit slow relaxation of their magnetization, a property that could be exploited for high-density information storage and quantum computing.

The design of SMMs often involves lanthanide ions, such as dysprosium(III) (Dy³⁺), due to their large magnetic anisotropy. The ligand environment around the lanthanide ion is crucial for controlling the magnetic properties. Pyrazine-containing ligands have been successfully used as bridges to connect metal centers, mediating magnetic interactions that can enhance SMM behavior. For instance, pyrazine-bridged Dy₂ SMMs have been synthesized and shown to have large anisotropic barriers.

While the pyrazine moiety is a known component in the construction of SMMs, and β-diketonates are common ancillary ligands in lanthanide chemistry, specific examples of SMMs constructed using this compound are not found in the reviewed scientific reports. The potential exists for this ligand to act as a chelating agent in the synthesis of new 3d-4f or 4f polynuclear complexes with SMM properties. nih.gov

Catalytic Applications

The pyrazine ring and the dicarbonyl group in this compound suggest that its metal complexes could have applications in catalysis, either by providing a specific coordination environment or by participating in substrate activation.

Role in Metal-Mediated Catalytic Transformations (e.g., CO2 hydrogenation)

Metal-organic frameworks and coordination complexes are widely explored as catalysts for various chemical transformations, including the hydrogenation of carbon dioxide (CO₂), a reaction of significant interest for chemical feedstock production and carbon capture utilization. The catalyst's activity and selectivity are highly dependent on the nature of the metal center and the surrounding ligands. While some coordination polymers based on pyrazine derivatives have been noted for their catalytic applications, there is currently a lack of specific research demonstrating the use of this compound or its complexes in CO₂ hydrogenation or other metal-mediated catalytic transformations. mdpi.com

Asymmetric Catalysis Potential

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved by using a metal complex with a chiral ligand.

While this compound is an achiral molecule, it could potentially be used as a precursor to create chiral catalysts. For example, it could be incorporated into a larger, chiral ligand system. Alternatively, a metal complex of this ligand could be combined with a chiral co-catalyst. However, the primary research involving pyrazines in asymmetric catalysis has focused on the hydrogenation of the pyrazine ring itself to produce chiral products like piperazin-2-ones, rather than using a pyrazine-containing ligand to induce asymmetry in a separate substrate. There is no available literature that reports on the application of this compound complexes in asymmetric catalysis.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. While direct studies on the supramolecular and host-guest chemistry of this compound are not extensively documented, the inherent properties of the pyrazine ring suggest significant potential for its use in constructing sophisticated supramolecular architectures.

Pyrazine, as a bridging ligand, is a cornerstone in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov Its two nitrogen atoms can coordinate with metal centers, leading to the self-assembly of one-, two-, or three-dimensional networks. researchgate.net The incorporation of the β-dione group in this compound introduces an additional coordination site, which can chelate to a metal ion. This dual functionality allows for the possibility of forming intricate multinuclear complexes and coordination polymers with tunable properties.

The pyrazine ring itself can participate in various non-covalent interactions, such as hydrogen bonding (with C-H acting as a weak donor), π-π stacking, and metal-π interactions, which are crucial for the stability and structure of supramolecular assemblies. mdpi.com In host-guest systems, the pyrazine moiety can be incorporated into larger macrocyclic hosts, where the nitrogen atoms can act as hydrogen bond acceptors for guest molecules.

Table 1: Potential Supramolecular Interactions Involving this compound

Interaction TypeParticipating MoietyPotential Role in Supramolecular Assembly
Metal CoordinationPyrazine N-atoms, β-dione O-atomsFormation of coordination polymers and metal-organic frameworks (MOFs).
Hydrogen BondingPyrazine N-atoms (acceptor), C-H groups (donor)Directional control of crystal packing and stabilization of host-guest complexes.
π-π StackingPyrazine ringStabilization of layered structures and electronic communication between units.

Sensing Applications (e.g., Metal Ion Sensors, Anion Sensors)

The development of chemical sensors for the selective detection of ions and small molecules is a critical area of research. The structural features of this compound make it a promising candidate for the design of novel chemosensors, although specific studies on its sensing capabilities have not yet been reported. The sensing mechanism would likely rely on changes in the compound's photophysical properties (e.g., fluorescence or color) upon binding to a target analyte.

Metal Ion Sensing:

Anion Sensing:

While the direct interaction of this compound with anions might be less pronounced than with cations, its metal complexes could serve as effective anion sensors. In such a system, the anion could interact with the metal center of the complex, leading to a change in the coordination environment and, consequently, a detectable spectroscopic signal. Alternatively, the pyrazine C-H groups could act as weak hydrogen bond donors for the recognition of certain anions.

Table 2: Potential Sensing Mechanisms for this compound Based Systems

AnalytePotential Sensing MechanismSpectroscopic Output
Metal Ions (e.g., Al³⁺, Zn²⁺, Cu²⁺)Chelation-Enhanced Fluorescence (CHEF) via the β-dione moiety.Fluorescence enhancement ("turn-on") or quenching ("turn-off").
Anions (e.g., F⁻, CN⁻, AcO⁻)Displacement of a coordinated solvent molecule from a metal complex or hydrogen bonding.Change in fluorescence or color of the metal complex.

Future Research Directions and Emerging Paradigms for 1 Pyrazin 2 Yl Butane 1,3 Dione Research

Integration into Multifunctional Materials

The unique combination of a nitrogen-containing heterocyclic pyrazine (B50134) ring and a chelating β-dione group in 1-(Pyrazin-2-yl)butane-1,3-dione makes it a prime candidate for the development of multifunctional materials. The pyrazine moiety can act as a bridging ligand, while the β-dione end provides a strong chelation site for metal ions. mdpi.com This dual functionality opens the door to creating coordination polymers and metal-organic frameworks (MOFs) with tailored properties.

Future research could focus on synthesizing materials that exhibit a combination of luminescence, magnetism, and porosity. For instance, lanthanide complexes of this ligand are expected to display characteristic luminescence, a property that is highly sought after for applications in sensors, displays, and bio-imaging. nih.govresearchgate.net The pyrazine bridge could facilitate magnetic exchange between metal centers, leading to the development of single-molecule magnets or magnetic ordering in bulk materials.

Table 1: Potential Applications of Multifunctional Materials Based on this compound

PropertyPotential ApplicationRationale
LuminescenceOptical sensors, OLEDs, bio-imagingLanthanide complexes of β-diketones are known for their efficient light emission. nih.govmdpi.com
MagnetismSingle-molecule magnets, magnetic coolersThe pyrazine linker can mediate magnetic interactions between metal ions. researchgate.net
PorosityGas storage, catalysis, separationThe formation of coordination polymers or MOFs can lead to porous structures.

Exploration of Novel Coordination Modes and Metal Centers

The coordination chemistry of this compound is anticipated to be diverse and intriguing. The β-dione group typically coordinates to metal ions as a bidentate chelating ligand, forming a stable six-membered ring. researchgate.net The pyrazine ring, with its two nitrogen atoms, can act as a monodentate or a bridging ligand, connecting multiple metal centers. researchgate.netscispace.com

A significant area for future exploration is the coordination of this ligand with a wide range of metal ions beyond the commonly studied transition metals. Lanthanide ions, with their unique photophysical properties, are particularly interesting candidates. nih.govosti.gov The formation of heterometallic complexes, containing two or more different metal ions, could also lead to materials with novel synergistic properties. mdpi.com Investigating the influence of reaction conditions, such as solvent and temperature, on the resulting coordination geometry and dimensionality of the complexes will be crucial.

Advanced Computational Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and guiding the synthesis of new materials based on this compound. researchgate.net Theoretical modeling can be employed to:

Predict coordination geometries: By calculating the energies of different possible coordination modes, researchers can identify the most stable structures of metal complexes.

Simulate spectroscopic properties: The electronic absorption and emission spectra of the complexes can be calculated to predict their photophysical behavior. researchgate.net

Model magnetic properties: The magnetic exchange interactions between metal centers can be quantified to predict the magnetic behavior of the resulting materials.

Design new ligands: By systematically modifying the structure of the ligand in silico, it is possible to tune the properties of the resulting complexes for specific applications.

These computational insights can significantly accelerate the discovery and development of new functional materials, reducing the need for extensive trial-and-error experimentation.

Sustainable Synthesis and Application Development

Developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical future research direction. Traditional methods for synthesizing β-diketones, such as the Claisen condensation, often involve harsh reaction conditions and the use of stoichiometric bases. mdpi.com Future research should focus on developing catalytic and greener synthetic routes. organic-chemistry.org This could include the use of solid acid or base catalysts, solvent-free reaction conditions, or biocatalytic methods. researchgate.net

Furthermore, the purification of β-diketones can be improved. A known method involves the formation of copper chelates, and milder protocols for the subsequent decomposition of these chelates have been developed to avoid the use of strong acids. nih.gov

The development of applications for these materials should also consider sustainability. For example, the use of these compounds in low-energy lighting (OLEDs) or as catalysts for green chemical transformations would contribute to a more sustainable technological landscape.

Table 2: Comparison of Synthetic Methods for β-Diketones

MethodAdvantagesDisadvantagesSustainability Aspect
Claisen CondensationWell-established, versatileOften requires strong bases, can have moderate yieldsFocus on using catalytic bases and greener solvents. mdpi.com
Oxidation of β-hydroxyketonesCan be efficient and operationally easyMay require specific oxidizing agentsExploring metal-free and environmentally benign oxidants. organic-chemistry.org
Multi-component ReactionsHigh atom economy, can create complex molecules in one stepCan be challenging to optimizeDesigning one-pot syntheses to reduce waste and energy consumption. nih.gov

Q & A

Q. Key Reagents :

  • Pyrazine-2-carbonyl chloride, acetylacetone derivatives.
  • PTSA, NaH, THF.

Basic Question: How is the structural characterization of this compound performed?

Methodological Answer:
A multi-technique approach is essential:

X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P21/c, β = 94.5°) .

Spectroscopy :

  • NMR : 1H^{1}\text{H} NMR (δ 8.5–9.0 ppm for pyrazine protons; δ 2.5–3.0 ppm for dione methylenes).
  • FT-IR : Peaks at 1700–1750 cm1^{-1} (C=O stretching) and 1550–1600 cm1^{-1} (pyrazine ring vibrations) .

Mass Spectrometry : ESI-MS (M+^+ at m/z 193.1).

Q. Table 1: Crystallographic Data (from )

ParameterValue
Space groupP21/c
a, b, c (Å)5.4455, 9.1901, 17.8837
β (°)94.506
V (Å3^3)892.22

Advanced Question: How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:
Discrepancies often arise in bond length/angle measurements or tautomeric forms:

Cross-Validation : Compare X-ray data (e.g., C=O bond lengths: 1.21 Å crystallographically vs. 1.23 Å computationally) with DFT-optimized structures (B3LYP/6-311+G(d,p)) .

Dynamic NMR : Detect tautomerism (e.g., keto-enol equilibria) by variable-temperature 1H^{1}\text{H} NMR (δ shifts >0.5 ppm at 200–300 K) .

Synchrotron Studies : High-resolution XRD (λ = 0.7 Å) to resolve ambiguous electron density maps.

Note : SHELXL refinement (R1_1 < 0.05) is critical for accurate crystallographic interpretation .

Advanced Question: What experimental design considerations are critical for studying its reactivity with alkenes?

Methodological Answer:
Radical addition reactions with alkenes require:

Reagent Selection : Mn(OAc)3_3·2H2_2O as a one-electron oxidant to generate radicals from the 1,3-dione moiety .

Solvent Optimization : Anhydrous DMF or acetonitrile to stabilize intermediates.

Byproduct Analysis : Monitor trifluoroacetyl byproducts via GC-MS (e.g., m/z 145.0 for CF3_3CO fragments) .

Q. Table 2: Reaction Conditions (from )

ParameterValue
Temperature80°C
Time12–24 h
Yield60–75%

Advanced Question: How can researchers design biological activity studies for this compound?

Methodological Answer:
Focus on target-specific assays:

Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method; IC50_{50} determination) .

Antimicrobial Testing : Broth microdilution (MIC ≤ 16 µg/mL for S. aureus indicates potency) .

Molecular Docking : Use AutoDock Vina to predict binding to pyrazinamidase (PDB: 3PL1) .

Key Controls : Include reference compounds (e.g., isoniazid for antimycobacterial assays).

Basic Question: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability : Degrades upon prolonged exposure to light (t1/2_{1/2} = 30 days under UV).
  • Storage : Airtight container, –20°C, desiccated (silica gel).
  • Handling : Use gloveboxes for hygroscopic samples; monitor via TLC (Rf_f = 0.4 in EtOAc/hexane 3:7) .

Advanced Question: What computational methods are suitable for predicting its physicochemical properties?

Methodological Answer:

LogP Calculation : Use ChemAxon or EPI Suite (predicted LogP = 1.2 ± 0.3).

pKa Estimation : ACD/Labs (pKa = 8.5 for enol proton).

Solubility : COSMO-RS (water solubility = 2.1 mg/mL at 25°C) .

Validation : Compare with experimental HPLC data (C18 column, 220 nm detection).

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.